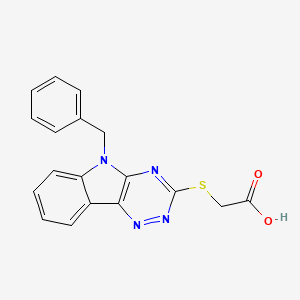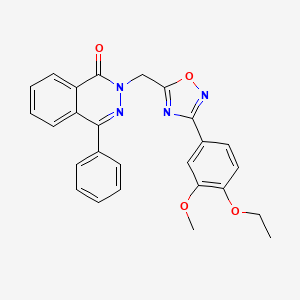
2-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- The compound belongs to a class of chemicals that have been explored for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and evaluated for their potential in combating microbial infections. Such compounds, including variations with 1,3,4-oxadiazolyl groups, have shown activity against various bacteria and fungi strains, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007) (Sridhara et al., 2010).
Synthesis and Anticancer Activity
- There has been significant interest in synthesizing and evaluating oxadiazole derivatives for anticancer activities. Research in this area has led to the development of compounds that exhibit promising anticancer properties against various human cancer cell lines. Such efforts aim to identify new chemotherapeutic agents that can be further optimized for efficacy and safety in cancer treatment (Yakantham et al., 2019).
Synthesis and Anticonvulsive Activity
- The exploration of oxadiazole derivatives extends to their potential anticonvulsant effects. Research in this domain involves synthesizing new compounds and assessing their efficacy in models of convulsive disorders. This line of investigation contributes to the discovery of novel therapeutic options for seizure management and treatment (Tsitsa et al., 1989).
Antioxidant Activity
- Oxadiazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals and protect against oxidative stress makes these compounds candidates for further study in the context of diseases where oxidative damage is a contributing factor (Mallesha et al., 2014).
Structural and Computational Studies
- The chemical and physical properties of oxadiazole derivatives, including crystal structure and density functional theory (DFT) calculations, are subjects of research. These studies provide insights into the molecular interactions, stability, and reactivity of these compounds, which are crucial for designing drugs with optimal pharmacokinetic and pharmacodynamic profiles (Kumara et al., 2017).
Propiedades
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-3-33-21-14-13-18(15-22(21)32-2)25-27-23(34-29-25)16-30-26(31)20-12-8-7-11-19(20)24(28-30)17-9-5-4-6-10-17/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDLTOWEALSJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)
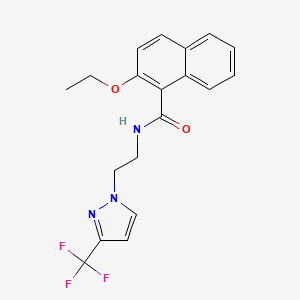
![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
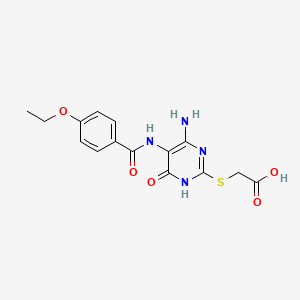
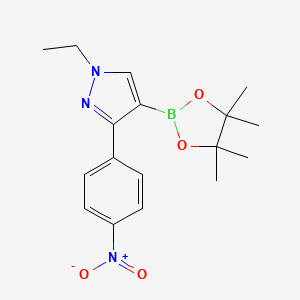

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
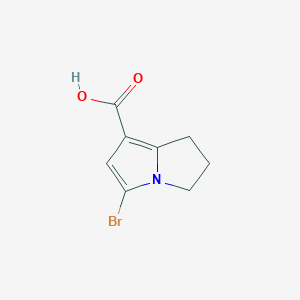
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)
